molecular formula C25H19ClN4O B11970225 6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine CAS No. 303095-09-2

6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B11970225
CAS No.: 303095-09-2
M. Wt: 426.9 g/mol
InChI Key: DWPXVRNTXHVQOB-UHFFFAOYSA-N
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Description

6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a complex heterocyclic compound that features a unique fusion of chromene, triazole, and pyrimidine rings. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the chromene core, followed by the introduction of the triazole and pyrimidine rings through cyclization reactions. Common reagents used in these steps include chlorinated aromatic compounds, methylated aromatic compounds, and various catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the triazole moiety.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that can be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Chlorine, bromine, nitric acid, sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions

Biological Activity

The compound 6-(2-Chlorophenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-D][1,2,4]triazolo[1,5-A]pyrimidine is a member of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a chromeno-triazolo-pyrimidine framework. This unique structure contributes to its biological properties. The presence of the chlorophenyl and methylphenyl substituents enhances its interaction with biological targets.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a range of pharmacological activities including:

  • Anticancer Activity : Several studies have demonstrated that derivatives of triazolo-pyrimidines possess significant cytotoxic effects against various cancer cell lines. For instance, a related compound was found to have an IC50 value ranging from 2.87 to 3.06 µM against cervical and bladder cancer cell lines, indicating promising anticancer potential .
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or function.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators.

Structure-Activity Relationship (SAR)

The biological activity of triazolo-pyrimidine derivatives is often influenced by specific structural features:

  • Substituents on the Phenyl Rings : Electron-withdrawing groups (e.g., Cl) generally enhance the anticancer activity compared to electron-donating groups (e.g., CH3). For example, compounds with a 4-chloro substitution showed improved potency in inhibiting tumor cell growth .
  • Positioning of Functional Groups : The spatial arrangement of substituents on the phenyl rings can significantly affect the binding affinity to biological targets.

Case Studies and Research Findings

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazolo-pyrimidine derivatives against human cancer cell lines. The findings indicated that modifications at specific positions led to enhanced cytotoxicity compared to standard chemotherapeutic agents like cisplatin .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .
  • Comparative Analysis : A comparative study highlighted that compounds with similar triazole and pyrimidine cores exhibited varying degrees of activity against different cancer types, emphasizing the importance of structural modifications .

Table 1: Anticancer Activity of Triazolo-Pyrimidine Derivatives

Compound NameCell Line TestedIC50 Value (µM)Reference
Compound ACervical Cancer (SISO)2.87
Compound BBladder Carcinoma3.06
Compound CBreast Cancer (MCF-7)6.2
Compound DColon Carcinoma (HCT-116)43.4

Properties

CAS No.

303095-09-2

Molecular Formula

C25H19ClN4O

Molecular Weight

426.9 g/mol

IUPAC Name

9-(2-chlorophenyl)-11-(4-methylphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene

InChI

InChI=1S/C25H19ClN4O/c1-15-10-12-16(13-11-15)23-21-22(29-25-27-14-28-30(23)25)18-7-3-5-9-20(18)31-24(21)17-6-2-4-8-19(17)26/h2-14,23-24H,1H3,(H,27,28,29)

InChI Key

DWPXVRNTXHVQOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3C5=CC=CC=C5Cl)NC6=NC=NN26

Origin of Product

United States

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